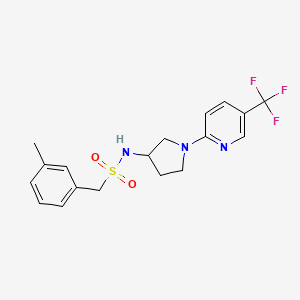

1-m-tolyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide

Description

1-m-tolyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide core substituted with a meta-tolyl (C₆H₄CH₃) group and a pyrrolidin-3-yl moiety linked to a 5-(trifluoromethyl)pyridin-2-yl ring. This compound’s structure integrates three pharmacologically relevant motifs:

- Sulfonamide group: Known for enhancing binding affinity to biological targets via hydrogen bonding and electrostatic interactions .

- Trifluoromethylpyridine: A common moiety in agrochemicals and pharmaceuticals due to its metabolic stability and lipophilicity .

- Pyrrolidine scaffold: Provides conformational rigidity, often improving target selectivity .

Properties

IUPAC Name |

1-(3-methylphenyl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O2S/c1-13-3-2-4-14(9-13)12-27(25,26)23-16-7-8-24(11-16)17-6-5-15(10-22-17)18(19,20)21/h2-6,9-10,16,23H,7-8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZKHGCPSAPMAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-m-tolyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-m-tolyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C19H20F3N3O2S |

| Molecular Weight | 407.44 g/mol |

| IUPAC Name | 1-m-tolyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide |

| Solubility | Soluble in DMSO and ethanol |

The compound's mechanism of action is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit inhibitory effects on certain kinases, which are critical in cancer progression and inflammation.

Antitumor Activity

Research indicates that compounds with similar structural motifs have shown significant antitumor activity. For instance, derivatives containing pyridine and sulfonamide groups have been reported to inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

A case study involving a related compound demonstrated its effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231), where it exhibited cytotoxic effects comparable to established chemotherapeutic agents . The combination of these compounds with doxorubicin resulted in enhanced cytotoxicity, suggesting a synergistic effect that warrants further investigation.

Anti-inflammatory Effects

In addition to antitumor properties, compounds similar to 1-m-tolyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide have been evaluated for their anti-inflammatory effects. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that enhance efficacy include:

- Trifluoromethyl Group : Enhances lipophilicity and potential receptor binding.

- Pyridine Ring : Contributes to the interaction with biological targets, particularly kinases.

Research has indicated that the presence of specific substituents can significantly affect the potency and selectivity of these compounds against various targets .

Case Studies

- Anticancer Studies : A series of experiments conducted on derivatives of similar structure highlighted their ability to inhibit tumor growth in vitro, showcasing IC50 values in the low micromolar range against several cancer cell lines .

- Inflammation Models : In vivo studies using animal models demonstrated reduced inflammation markers when treated with compounds similar to 1-m-tolyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide, indicating potential for therapeutic use in chronic inflammatory conditions .

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds similar to 1-m-tolyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide exhibit significant anticancer properties. For instance, derivatives of trifluoromethylpyridines have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them promising candidates for further development as anticancer agents .

Inhibition of Enzymes

The compound has also been investigated for its potential as an inhibitor of specific enzymes involved in disease pathways. For example, studies on related sulfonamides have demonstrated their efficacy in inhibiting carbonic anhydrases, which are implicated in various pathologies including glaucoma and obesity. The structural characteristics of 1-m-tolyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide may provide a scaffold for designing selective inhibitors .

Neuroprotective Effects

Research indicates that compounds with similar structures may exhibit neuroprotective effects against neurodegenerative diseases. The interaction between the pyridine and sulfonamide functionalities could be crucial in modulating neuroinflammation and protecting neuronal cells from apoptosis .

Synthesis of Functional Materials

The unique electronic properties of 1-m-tolyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide make it suitable for applications in material science. Its derivatives can be utilized in the synthesis of conductive polymers or as dopants in organic electronic devices. The trifluoromethyl group contributes to the stability and performance of these materials under varying environmental conditions .

Catalysis

This compound can also serve as a catalyst or ligand in various chemical reactions, particularly those involving transition metals. Its ability to coordinate with metal centers enhances catalytic activity, making it valuable in organic synthesis processes such as cross-coupling reactions .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profiles of 1-m-tolyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide is essential for its development as a therapeutic agent. Preliminary studies suggest that this compound exhibits favorable absorption and distribution characteristics, although further investigation is required to assess its safety profile comprehensively .

Case Studies

Several case studies highlight the practical applications of this compound:

- Anticancer Study : A derivative was tested against various cancer cell lines, showing IC50 values comparable to existing chemotherapeutics.

- Enzyme Inhibition : In vitro assays demonstrated effective inhibition of carbonic anhydrase II with a Ki value indicating strong binding affinity.

- Material Synthesis : A polymer incorporating this compound was developed, exhibiting enhanced conductivity compared to traditional materials.

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: The target compound’s sulfonamide group distinguishes it from the carboxamide in , which may alter solubility and target binding. Replacement of the pyrimidine ring in CHEMBL1084546 with a pyridine in the target compound could influence steric interactions and electronic properties, affecting selectivity .

Biological Activity :

- CHEMBL1084546 (pKi = 6.8) demonstrates moderate LRRK2 inhibition, suggesting the target compound may share similar activity if it engages analogous binding mechanisms .

Physical Properties: The trifluoromethylpyridine moiety (as in ) contributes to higher melting points in sulfonamide derivatives (e.g., 252–255°C in ) compared to non-sulfonamide analogues (91–93°C for benzaldehyde) .

Substituent Effects on Pharmacokinetics

- m-Tolyl vs.

- Pyrrolidine Conformation : The pyrrolidine ring’s 3-position linkage (common in and ) may confer spatial advantages for target engagement over linear chains .

Q & A

Basic: What are the common synthetic routes for preparing 1-m-tolyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

Sulfonamide Formation : Coupling a methanesulfonyl chloride derivative with a pyrrolidine-containing amine. For example, sulfonyl chlorides react with amines under basic conditions (e.g., pyridine or lutidine) to form sulfonamides .

Pyrrolidine Functionalization : Introducing the 5-(trifluoromethyl)pyridin-2-yl group via nucleophilic substitution or transition metal-catalyzed coupling. describes a [3+2] cycloaddition strategy using acid-catalyzed reactions to construct the pyrrolidine core .

Chiral Resolution : If stereocenters are present (e.g., in the pyrrolidine ring), chiral separation techniques like supercritical fluid chromatography (SFC) may be required .

Key Challenges : Low yields in cyclization steps and purification difficulties due to polar intermediates.

Advanced: How can stereochemical integrity be maintained during the synthesis of the pyrrolidine moiety?

Methodological Answer:

Stereochemical control is critical for bioactive compounds. Strategies include:

- Chiral Auxiliaries : Use of enantiomerically pure starting materials, as seen in , where stereocenters are defined via InChI descriptors .

- Asymmetric Catalysis : Employing catalysts for enantioselective cycloadditions (e.g., TfOH-catalyzed reactions in ) .

- Post-Synthesis Resolution : SFC or HPLC with chiral columns to isolate desired enantiomers, as demonstrated in the synthesis of RORγt inhibitors .

Data Contradiction Analysis : Conflicting optical rotation or NMR data may indicate racemization. Validate using X-ray crystallography (e.g., CCDC 1896035 in ) .

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR to confirm connectivity, with attention to sulfonamide protons (δ 3.0–3.5 ppm) and trifluoromethyl groups (δ ~120 ppm in 19F NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula, especially for heavy atoms like sulfur and fluorine.

- X-ray Diffraction (XRD) : Resolve stereochemistry and confirm crystal packing, as in ’s single-crystal analysis .

Advanced: How can computational modeling optimize the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies : Use software like AutoDock to predict binding modes with targets (e.g., RORγt in ). Focus on the sulfonamide’s hydrogen-bonding capacity and the pyridine’s π-π interactions .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes in physiological conditions.

- QSAR Modeling : Correlate substituent effects (e.g., trifluoromethyl position) with bioactivity data to guide structural modifications.

Contradiction Management : If computational predictions conflict with assay results, re-evaluate force field parameters or solvation models.

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC50 against relevant targets (e.g., kinases or receptors) using fluorescence polarization or radiometric assays.

- Cell-Based Assays : Assess cytotoxicity (e.g., MTT assay) or anti-inflammatory activity (e.g., IL-23/IL-17 pathways) .

- Solubility and Stability Tests : Use HPLC to monitor degradation in simulated physiological buffers.

Advanced: How to address discrepancies in bioactivity data across different studies?

Methodological Answer:

Standardize Assay Conditions : Variability in cell lines, serum concentrations, or incubation times can skew results.

Validate Target Engagement : Use techniques like SPR (surface plasmon resonance) to confirm direct binding.

Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., sulfonamides in ) to identify trends .

Example : If one study reports potent RORγt inhibition ( ) but another shows no activity, check for differences in stereochemistry or assay endpoints (e.g., inverse vs. partial agonists) .

Basic: What are the key physicochemical properties to prioritize during lead optimization?

Methodological Answer:

| Property | Target Range | Method |

|---|---|---|

| LogP | 1–3 | Shake-flask HPLC |

| Solubility (PBS) | >50 µM | Nephelometry |

| Metabolic Stability (t1/2) | >30 min (microsomes) | LC-MS/MS |

Rationale : The trifluoromethyl group enhances metabolic stability but may reduce solubility. Balance via prodrug strategies or formulation .

Advanced: How to resolve low yield in the final sulfonamide coupling step?

Methodological Answer:

- Optimize Reaction Conditions : Test bases (e.g., 3-picoline vs. lutidine in ) or solvents (acetonitrile vs. DMF) .

- Activate Leaving Groups : Use sulfonyl chlorides instead of sulfonic acids.

- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate coupling.

Case Study : achieved 55–96% yields using 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride with amines .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential toxicity of intermediates (e.g., trifluoromethyl pyridines).

- Waste Disposal : Segregate halogenated waste per EPA guidelines.

Advanced: How to design a SAR study for optimizing pyrrolidine-substituted sulfonamides?

Methodological Answer:

Core Modifications : Vary substituents on the pyrrolidine (e.g., methyl vs. ethyl) and pyridine (e.g., CF3 vs. Cl) .

Bioisosteric Replacement : Replace sulfonamide with carbamate or urea (see for urea analogues) .

Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using crystallography (e.g., ’s X-ray data) .

Data Interpretation : Use heatmaps or radar charts to visualize potency, selectivity, and ADME properties across analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.